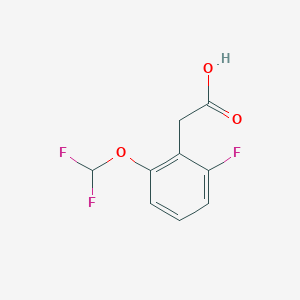

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid is a chemical compound. It is characterized by the InChI code 1S/C9H8F2O3/c10-9 (11)14-7-4-2-1-3-6 (7)5-8 (12)13/h1-4,9H,5H2, (H,12,13) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the title compound, 2,6-difluoro phenoxy acetic acid was synthesized by refluxing 2,6-difluorophenol with ethyl chloroacetate to achieve 2,6-difluoro phenoxy ethyl acetate, followed by the hydrolysis with sodium hydroxide in the presence of ethanol . Another study reported a direct synthesis of CH3COOH solely from CH4 via photochemical conversion without additional reagents .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the compound crystallizes in the monoclinic crystal system with the space group P21/n with unit cell parameters a = 4.2443 (3) Å, b = 20.0337 (14) Å, c = 9.2243 (8) Å, β = 96.258 (5)° and Z=4. The structure exhibits both inter and intra-molecular hydrogen bonds of the type C-H…O, O-H…O and C-H…F respectively .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 2,2-Difluoro-2- (4- (trifluoromethoxy)phenyl)acetic acid is reported to be a difluorocarbene source for difluoromethylation of phenolic hydroxyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2,2-Difluoro-2- (fluorosulfonyl)acetic acid has a molecular weight of 96.03, a refractive index n20/D 1.344 (lit.), a boiling point of 132-134°C (lit.), a melting point of −1°C (lit.), and a density of 1.526 g/mL at 25°C (lit.) .

科学的研究の応用

Synthesis and Chemical Properties

The chemical compound 2-(2-(Difluoromethoxy)-6-fluorophenyl)acetic acid is involved in various research areas, especially focusing on its synthesis, properties, and applications in the development of fluorinated compounds. One study highlights the use of fluoroform as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives, showcasing a process that operates at moderate temperatures to yield these products efficiently (Thomoson & Dolbier, 2013). This method's significance lies in its ability to introduce difluoromethoxy groups into aromatic compounds, demonstrating a practical approach to synthesizing fluorinated analogs which are highly relevant in pharmaceutical and agrochemical industries.

Fluorination Techniques and Applications

Another important aspect of research involves the development and optimization of fluorination techniques. Research into the fluorographic detection of radioactivity in polyacrylamide gels using acetic acid as a solvent for 2,5-diphenyloxazole (PPO) indicates a simplified and efficient method for detecting radioactivity, which could be applicable in various scientific studies requiring fluorographic analysis (Skinner & Griswold, 1983). This method's technical advantages include the elimination of pre-fixation steps and the compatibility with both agarose and acrylamide gels, offering a versatile tool for research in molecular biology and biochemistry.

Environmental and Safety Assessments

Additionally, studies on the safety assessment of related fluorinated compounds for use in food contact materials provide insights into the regulatory and environmental considerations necessary when developing new materials containing fluorinated compounds. The safety evaluation of perfluoro acetic acid derivatives, for example, underscores the importance of ensuring consumer safety and addressing potential health risks associated with exposure to these substances (Flavourings, 2014). Such assessments are crucial for the responsible development and application of fluorinated compounds in various industries, including food packaging and pharmaceuticals.

作用機序

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, 2,2-Difluoro-2- (fluorosulfonyl)acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation .

将来の方向性

特性

IUPAC Name |

2-[2-(difluoromethoxy)-6-fluorophenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-6-2-1-3-7(15-9(11)12)5(6)4-8(13)14/h1-3,9H,4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKBHLSJKAEXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2652928.png)

![methyl 2-{1-[(2,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2652930.png)

![2-(3,4-dimethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2652932.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

![Diethyl 5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2652947.png)

![N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide](/img/structure/B2652950.png)